molecular formula C20H33FO4Si B2489654 [(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol CAS No. 1523530-54-2

[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol

Cat. No. B2489654
CAS RN: 1523530-54-2
M. Wt: 384.563
InChI Key: YIZSFSOJROHSQG-XGXHKWSGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including protection, polymerization, and functionalization. Hirao et al. (1993) described the anionic polymerization behaviors of styrene derivatives with hydroxy functions protected with tert-butyldimethylsilyl groups, providing a foundation for understanding the synthetic approach toward similar structures (Hirao, Kitamura, Takenaka, & Nakahama, 1993). Additionally, Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldimethylsilyl)oxy-3-fluorobenzyl group, showcasing methods for its introduction and cleavage, relevant to the synthesis of our compound of interest (Crich, Li, & Shirai, 2009).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on related compounds, such as those by Mann and Weymouth-Wilson (2003), who examined the photoinduced addition of methanol to similar structures, provide insight into the molecular framework and potential reactive sites of our compound (Mann & Weymouth-Wilson, 2003).

Chemical Reactions and Properties

The chemical reactivity of a compound is defined by its functional groups and molecular structure. Doyle et al. (1990) discussed the catalysis of silane alcoholysis, highlighting the selectivity and reactivity trends in the presence of various catalysts, which might be applicable to the tert-butyldimethylsilyl group in our compound (Doyle, High, Bagheri, Pieters, Lewis, & Pearson, 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by molecular structure. While specific data on our compound might not be directly available, related research offers a comparative perspective. For example, the study of cyclodextrin derivatives for gas chromatographic separation of enantiomers by Takahisa and Engel (2005) can provide insights into the influence of similar structural features on physical properties (Takahisa & Engel, 2005).

Scientific Research Applications

Stereoselective Synthesis

This compound has been utilized in stereoselective synthesis processes. For instance, it has been involved in the stereoselective synthesis of optically active methylene lactone, a key intermediate for the synthesis of 1,2-oxidized furofuran lignan from L-glutamic acid (Yamauchi et al., 1999). Similarly, it was synthesized from (R)-1-phenylethylamine and used as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Chemical Transformations and Catalysis

The compound has also been used in various chemical transformations and as a catalyst. For example, it was involved in the improved synthesis of optically active methylene lactone by direct α-methylenation to butanolide (Yamauchi et al., 2000). Moreover, it has been used in the development of a novel, highly efficient and selective desilylating method for trialkylsilyl ethers (Lee et al., 1998).

Polymer Chemistry

In the field of polymer chemistry, this compound has been utilized for the synthesis of polymers and for studying the properties of polymer materials. For example, it has been part of the study on the protection and polymerization of functional monomers (Mori et al., 1994), as well as in the synthesis of water-soluble polymethacrylates by living anionic polymerization (Ishizone et al., 2003).

properties

IUPAC Name

[(1R,2R,3S,4S)-2-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33FO4Si/c1-20(2,3)26(5,6)25-19-15(12-22)11-17(18(19)21)24-13-14-7-9-16(23-4)10-8-14/h7-10,15,17-19,22H,11-13H2,1-6H3/t15-,17+,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSFSOJROHSQG-XGXHKWSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(CC(C1F)OCC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](C[C@@H]([C@@H]1F)OCC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33FO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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